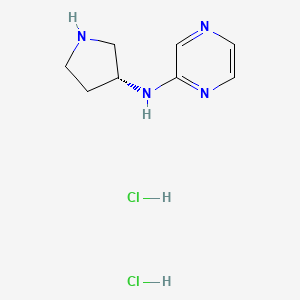

(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

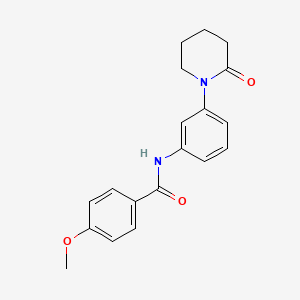

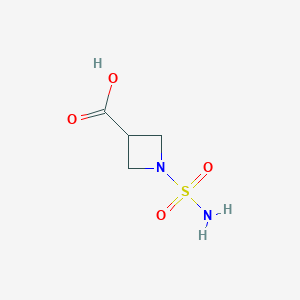

“®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . Its average mass is 237.130 Da and its monoisotopic mass is 236.059555 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazin-2-amine group attached to a pyrrolidin-3-yl group . The exact three-dimensional conformation of the molecule would depend on the specific spatial arrangement of these groups.Scientific Research Applications

Synthesis and Applications of Pyrazines

Pyrazines are heterocyclic aromatic compounds known for their role in imparting flavors in food through the Maillard reaction. Research by Yu et al. (2021) highlights strategies for controlling pyrazines generation in food processing, emphasizing the role of ammonia from amino sources and peptides in promoting pyrazines synthesis. This work is pivotal in optimizing food flavor profiles and minimizing undesirable compounds (Yu et al., 2021).

Pyrrolidine in Drug Discovery

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional shape of biologically active compounds. Li Petri et al. (2021) explore the significance of pyrrolidine and its derivatives in drug discovery, reporting on bioactive molecules with enhanced target selectivity. This review underlines the adaptability of pyrrolidine in synthesizing compounds for treating various human diseases, demonstrating the scaffold's broad utility in medicinal chemistry (Li Petri et al., 2021).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide molecules, including those derived from pyrazines, have shown significant potential in organic synthesis, catalysis, and drug applications. Li et al. (2019) review the synthesis, chemistry, and medical applications of heterocyclic N-oxide derivatives, noting their importance in forming metal complexes and catalyzing asymmetric syntheses. The review emphasizes the versatility of N-oxide motifs in advancing chemistry and pharmaceutical research (Li et al., 2019).

Hybrid Catalysts in Synthesis

Hybrid catalysts have emerged as powerful tools in synthesizing complex molecules, including pyrazine derivatives. Parmar et al. (2023) focus on the synthesis of pyrano[2,3-d]pyrimidine scaffolds, highlighting the application of diverse catalysts in creating medicinally relevant structures. This work illuminates the importance of innovative catalysts in the efficient and selective synthesis of heterocyclic compounds, offering insights into developing new pharmaceuticals (Parmar et al., 2023).

properties

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXOUIVXZWSQS-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC2=NC=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)